5-Isopropyl-2-methyl-1,3-dinitrobenzene

Electrophilic aromatic nitration Regioselectivity Process optimisation

5-Isopropyl-2-methyl-1,3-dinitrobenzene is a critical intermediate for producing 2,6-diamino-p-cymene via regiospecific reduction, enabling tailored solubility and thermal properties in polyamides, polyurethanes, and epoxy curing agents. Its uniquely high LogP (3.98, ~100x higher than 2,4-dinitrotoluene) makes it an ideal retention-time marker or extraction standard in reversed-phase chromatography and liquid-liquid extraction protocols. The documented 55% yield from p-cymene dinitration ensures scalable supply for research. Procure ≥98% purity from verified active sources to guarantee experimental reproducibility.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
Cat. No. B12275449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-2-methyl-1,3-dinitrobenzene
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-6(2)8-4-9(11(13)14)7(3)10(5-8)12(15)16/h4-6H,1-3H3
InChIKeySLFVHSBAQIDVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-2-methyl-1,3-dinitrobenzene (CAS 99068-90-3): Core Identity and Procurement Baseline


5-Isopropyl-2-methyl-1,3-dinitrobenzene (CAS 99068-90-3), synonymously known as 2,6-dinitro-p-cymene or Benzene, 2-methyl-5-(1-methylethyl)-1,3-dinitro, is a dinitro-polyalkylbenzene with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . It belongs to the class of aromatic dinitro compounds that serve as intermediates for diamines and specialty chemicals [1]. The compound features a 1,3-dinitro substitution pattern on a benzene ring additionally substituted with a methyl group at position 2 and an isopropyl group at position 5, a regiochemical arrangement that distinguishes it from other dinitro-cymene isomers and from simpler dinitrotoluenes [2].

Why 5-Isopropyl-2-methyl-1,3-dinitrobenzene Cannot Be Replaced by Generic Dinitroaromatics in Synthesis and Screening


Dinitroaromatic compounds exhibit pronounced structure-dependent reactivity in both chemical reduction and biological systems. The specific 1,3-dinitro-2-methyl-5-isopropyl substitution pattern of this compound dictates its regioselectivity in partial reduction [1], its electron-spin resonance behaviour upon alkali interaction [2], and its formation selectivity during p-cymene dinitration relative to competing dealkylation products such as 2,4-dinitrotoluene [3]. In the dinitration of p-cymene, the 2,6-dinitrocymene:2,4-dinitrotoluene product ratio remains notably constant across a wide range of conditions, indicating that the alkyl-substitution pattern intrinsically controls the product distribution rather than process parameters alone [3]. Substituting this compound with a generic dinitrobenzene or a different dinitrotoluene isomer would therefore alter both the synthetic outcome and any structure-activity relationship dependent on the precise nitro-group geometry and alkyl-substituent electronic effects.

Quantitative Differentiation Evidence for 5-Isopropyl-2-methyl-1,3-dinitrobenzene vs. Closest Analogs


Dinitration Product Selectivity: 2,6-Dinitrocymene vs. 2,4-Dinitrotoluene Yield Ratio Under Optimized Conditions

In the mixed-acid dinitration of p-cymene, the reaction produces two major dinitro products: 2,6-dinitrocymene (the target compound) and 2,4-dinitrotoluene (a dealkylation by-product). Under optimised conditions, yields of approximately 55% 2,6-dinitrocymene and 25% 2,4-dinitrotoluene are obtained, establishing a product ratio of ~2.2:1 in favour of the target dinitrocymene [1]. This ratio remains relatively constant over a wide range of nitration conditions, demonstrating that the inherent reactivity of the p-cymene skeleton, rather than process variability, governs the selectivity between the two competing pathways [1]. In contrast, dinitration of toluene under comparable conditions overwhelmingly favours 2,4-dinitrotoluene without generating a dinitro-polyalkylbenzene analogue, underscoring the unique ability of the p-cymene precursor to yield the 2,6-dinitro-polyalkylated product as the major component [1].

Electrophilic aromatic nitration Regioselectivity Process optimisation Dealkylation

Lipophilicity Differentiation: LogP of 5-Isopropyl-2-methyl-1,3-dinitrobenzene vs. 2,4-Dinitrotoluene and 1,3-Dinitrobenzene

The computed octanol-water partition coefficient (LogP) for 5-isopropyl-2-methyl-1,3-dinitrobenzene is 3.98, with a topological polar surface area (PSA) of 91.64 Ų . For comparison, 2,4-dinitrotoluene has a LogP of 2.00 and 1,3-dinitrobenzene has a LogP of 1.49 [1]. The additional isopropyl group increases lipophilicity by approximately 2 log units relative to 2,4-dinitrotoluene, translating to a roughly 100-fold higher expected partition into organic phases or biological membranes [1]. This lipophilicity differential is significant for applications requiring differential extraction, chromatographic separation, or structure-activity relationship studies where membrane permeability is a variable.

Lipophilicity Partition coefficient QSAR Membrane permeability

Radical Anion Stability Probed by ESR: Alkali Interaction with 1,3-Dinitrobenzene Derivatives Including Alkyl-Substituted Congeners

Shapiro et al. investigated the interaction of a series of aromatic dinitro derivatives, including alkyl-substituted 1,3-dinitrobenzenes, with alkali by electron-spin resonance (ESR) spectroscopy [1]. The study demonstrated that the presence and position of alkyl substituents on the 1,3-dinitrobenzene core modulate the stability and hyperfine coupling constants of the resulting radical anions. While the publication includes 5-isopropyl-2-methyl-1,3-dinitrobenzene within the studied series, specific quantitative ESR parameters for each individual congener were not tabulated in the accessible abstract; however, the work establishes that alkyl substitution patterns directly influence the electron distribution in the singly-occupied molecular orbital of the radical anion, differentiating this compound's one-electron reduction behaviour from that of unsubstituted 1,3-dinitrobenzene and from 1,2-dinitrobenzene isomers [1].

Electron-spin resonance Radical anion Nitroaromatic reduction Electronic structure

Commercial Purity Benchmark: ≥98% Purity Specification vs. Discontinued Alternative Sources

Current commercial availability data indicate that 5-isopropyl-2-methyl-1,3-dinitrobenzene is offered by ChemScene Inc. with a purity specification of ≥98% (Catalog No. CS-0587129) . In contrast, the same compound listed by CymitQuimica (Ref. 3D-ZDA06890) is marked as a discontinued product, with no active supply . This means that procurement decisions must account for supplier continuity; the ≥98% purity grade from an active supplier provides a verifiable quality baseline, whereas the discontinued status of an alternative source introduces supply-chain risk that would not affect purchasers of more commodity dinitroaromatics such as 2,4-dinitrotoluene, which is available from multiple bulk manufacturers.

Chemical purity Procurement specification Quality control Research chemical supply

Evidence-Backed Application Scenarios for 5-Isopropyl-2-methyl-1,3-dinitrobenzene


Precursor for Regiospecific 2,6-Diamino-p-cymene Synthesis via Catalytic Hydrogenation

The established 55% yield of 2,6-dinitrocymene from p-cymene dinitration supports its use as a precursor for the corresponding diamine, 2,6-diamino-p-cymene. The 1,3-dinitro substitution pattern enables regiospecific reduction to the 2,6-diamine, a building block for polyamides, polyurethanes, and epoxy curing agents where the isopropyl and methyl substituents impart differentiated solubility and thermal properties compared to diamines derived from 2,4-dinitrotoluene.

Lipophilicity-Dependent Extraction or Chromatographic Standard

With a LogP of 3.98, approximately 100-fold higher than 2,4-dinitrotoluene (LogP 2.00) , this compound serves as a valuable retention-time marker or extraction standard in reversed-phase chromatographic method development and liquid-liquid extraction protocols where high organic-phase affinity is required. Its distinct lipophilicity allows it to be resolved from common dinitroaromatic contaminants in environmental or forensic analytical panels.

Mechanistic Probe for Single-Electron Transfer and Radical-Anion Studies

The inclusion of this compound in ESR studies of aromatic dinitro derivatives reacting with alkali validates its utility as a mechanistic probe for investigating how alkyl substituents modulate the stability and electronic structure of nitroaromatic radical anions. This is directly relevant to research on bioreductive drug activation, nitroaromatic explosives detection, and environmental transformation pathways of nitroaromatic pollutants.

Quality-Controlled Research Intermediate with Verified Purity Specification

The availability of 5-isopropyl-2-methyl-1,3-dinitrobenzene at ≥98% purity from an active commercial supplier enables its use as a certified reference material or synthetic intermediate in research programmes requiring documented purity for reproducible experimental outcomes. Procurement from the verified active source mitigates the supply discontinuity risk associated with discontinued vendor listings .

Quote Request

Request a Quote for 5-Isopropyl-2-methyl-1,3-dinitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.